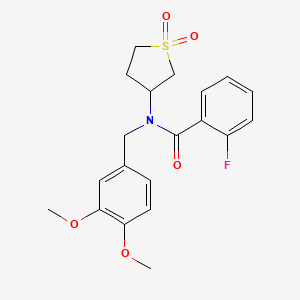

![molecular formula C28H28BrN3O B12130764 1-Benzyl-9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12130764.png)

1-Benzyl-9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Benzyl-9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine]” is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

-

Benzoxazine Ring: : The core structure contains a benzoxazine ring, which is a fused system of benzene and oxazine rings. This arrangement imparts unique properties to the compound.

-

Spiro Ring: : The spiro junction connects the benzoxazine and piperidine rings, creating a three-dimensional arrangement.

-

Functional Groups: : The compound features a bromine atom, a methyl group, and a benzyl group, each contributing to its chemical behavior.

Preparation Methods

Synthetic Routes::

-

Bromination of Benzoxazine: : One synthetic route involves brominating a precursor benzoxazine compound. Bromine (Br₂) reacts with the benzoxazine ring, introducing the bromine substituent.

-

Benzyl Grignard Reaction: : Another approach is the Grignard reaction between benzyl bromide (C₆H₅CH₂Br) and a suitable substrate (e.g., piperidine). This forms the benzyl-substituted piperidine intermediate.

-

Spirocyclization: : The final step involves cyclization to form the spiro ring system. This can occur under acidic or basic conditions.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and isolation techniques. Precise conditions and reagents may vary based on the desired yield and purity.

Chemical Reactions Analysis

-

Electrophilic Aromatic Substitution: : The benzoxazine ring undergoes electrophilic substitution reactions due to its aromaticity. Bromination, nitration, and Friedel-Crafts acylation are common.

-

Reduction: : The bromine substituent can be reduced to a corresponding alkyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Base-Catalyzed Reactions: : The piperidine nitrogen can participate in base-catalyzed reactions, such as N-alkylation or ring-opening reactions.

Scientific Research Applications

-

Medicinal Chemistry: : Researchers explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.

-

Materials Science: : The benzoxazine moiety contributes to polymerization reactions, leading to novel materials with desirable properties.

Mechanism of Action

Targeting Cellular Pathways: The compound may interact with specific cellular receptors or enzymes, affecting cell signaling pathways. For instance, it could modulate protein kinases involved in cancer progression.

Comparison with Similar Compounds

Related Spiro Compounds: Compare its structure, reactivity, and biological activities with other spiro compounds, such as spirooxindoles or spirocyclic lactams.

Properties

Molecular Formula |

C28H28BrN3O |

|---|---|

Molecular Weight |

502.4 g/mol |

IUPAC Name |

1'-benzyl-9-bromo-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

InChI |

InChI=1S/C28H28BrN3O/c1-20-7-9-22(10-8-20)25-18-26-24-17-23(29)11-12-27(24)33-28(32(26)30-25)13-15-31(16-14-28)19-21-5-3-2-4-6-21/h2-12,17,26H,13-16,18-19H2,1H3 |

InChI Key |

YJPOVLRMTGZEIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCN(CC5)CC6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)acetamide](/img/structure/B12130706.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12130708.png)

![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12130721.png)

![(5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130728.png)

![methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12130747.png)

![3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12130752.png)

![4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12130756.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12130770.png)